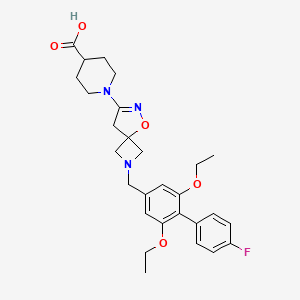

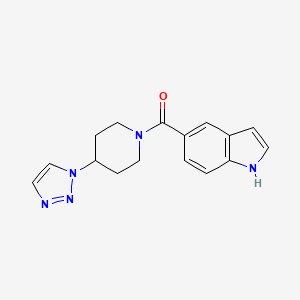

![molecular formula C27H22F3N3O2 B2960467 3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189506-69-1](/img/structure/B2960467.png)

3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyrimidoindole core, methoxybenzyl groups, and a trifluoromethylbenzyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through multi-step organic reactions. For example, benzyl bromides are commonly used in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrimidoindole core, for example, is a bicyclic structure with a pyrimidine ring fused to an indole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzyl bromides, for example, are often used in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Oxidative Debenzylation : The oxidative debenzylation process has been explored using 4-methoxy-α-methylbenzyl esters, demonstrating the utility of this group as a protective entity for carboxylic acids. This process facilitates the hydrolysis of esters in the presence of specific reagents, illustrating a key synthetic technique in the preparation of complex molecules (Yoo et al., 1990).

Selective Photocatalytic Oxidation : The selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been achieved using titanium dioxide under visible light. This method emphasizes the importance of photocatalytic processes in achieving selective oxidation, a critical reaction in organic synthesis (Higashimoto et al., 2009).

Biological Activities

Antitumor Activity : Research into the synthesis and antitumor activities of certain pyrido[4,3-b]indoles and benz[g]indoles revealed a new class of antineoplastic agents. These compounds, derived through a series of synthetic steps, have shown promising in vitro and in vivo antitumor activity, highlighting the potential of similar structures in cancer therapy (Nguyen et al., 1990).

Anticancer Evaluation : New derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and evaluated for their anticancer activities. These studies provide insights into the structure-activity relationships necessary for designing effective anticancer agents (Bekircan et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

It’s worth noting that triazole-pyrimidine hybrids have been found to exhibit significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially lead to reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The molecular results revealed that similar compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F3N3O2/c1-17-6-11-23-22(12-17)24-25(33(23)15-19-4-3-5-20(13-19)27(28,29)30)26(34)32(16-31-24)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJCMPBMFPMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)

![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2960389.png)

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)